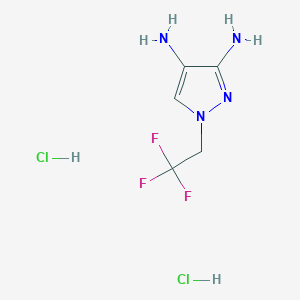
1-(2,2,2-Trifluoroethyl)pyrazole-3,4-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-Trifluoroethyl)pyrazole-3,4-diamine;dihydrochloride is a chemical compound with the molecular formula C5H9Cl2F3N4. It is known for its unique structure, which includes a trifluoroethyl group attached to a pyrazole ring.
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroethyl)pyrazole-3,4-diamine;dihydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting with the appropriate pyrazole precursor
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethyl)pyrazole-3,4-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions vary depending on the desired transformation.
Major Products: The products formed depend on the type of reaction.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)pyrazole-3,4-diamine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)pyrazole-3,4-diamine;dihydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)pyrazole-3,4-diamine;dihydrochloride can be compared with other similar compounds:
Similar Compounds: Examples include 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid and 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride.
Properties
Molecular Formula |
C5H9Cl2F3N4 |
|---|---|
Molecular Weight |
253.05 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C5H7F3N4.2ClH/c6-5(7,8)2-12-1-3(9)4(10)11-12;;/h1H,2,9H2,(H2,10,11);2*1H |
InChI Key |
AOLGCKQJDDHROM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate](/img/structure/B12214843.png)
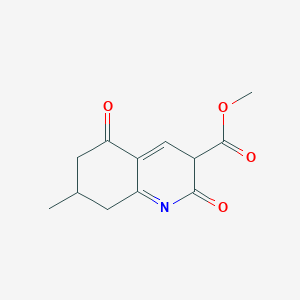
![N-[(1-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12214851.png)
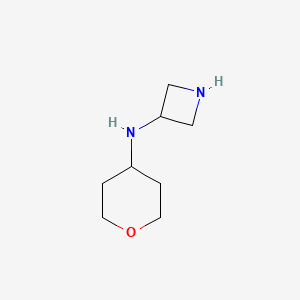
![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2-methyl-quinolin-4-yl)-amine](/img/structure/B12214862.png)
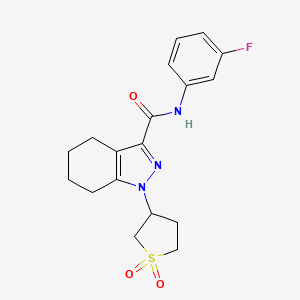
![4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid](/img/structure/B12214868.png)
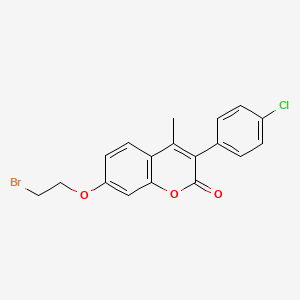
![10-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12214876.png)
![Phenyl [(1,1-dioxidotetrahydrothiophen-3-yl)methyl]carbamate](/img/structure/B12214880.png)
![6-Oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B12214899.png)
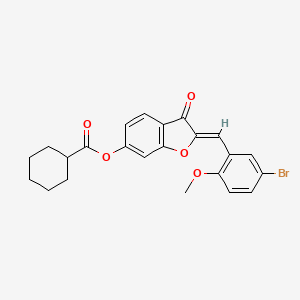
![isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B12214919.png)
![4-[5-chloro-4-(methylamino)-6-oxopyridazin-1(6H)-yl]benzoic acid](/img/structure/B12214924.png)
